molecular formula C18H17N3OS2 B2477235 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1286711-18-9

1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No. B2477235
CAS RN: 1286711-18-9
M. Wt: 355.47
InChI Key: KMGUVOVOSJCAQC-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl and its derivatives are important in the search for new anti-mycobacterial agents . They have been used in the design and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues .


Synthesis Analysis

The synthesis of similar compounds involves the use of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide . These are used as primary ligands to synthesize phosphorescent Ir III complexes .


Molecular Structure Analysis

The molecular structure of these compounds has been studied using NMR (1 H and 13 C), HR-MS, and FT-IR spectroscopy . The relationship between their molecular structure and photophysical and electrochemical properties has been revealed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using experimental and theoretical methods . The introduction of more fluorine atoms into the benzene ring of the primary ligand significantly improves the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting Ir III complexes .

Scientific Research Applications

Synthesis and Biological Screening

Thiazole derivatives, including 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, have been extensively studied due to their varied biological activities. For example, N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives have shown significant antimicrobial activities against various Gram-positive and Gram-negative bacteria strains. These derivatives were synthesized using EDC-HOBt coupling in DMF and displayed specific activity patterns based on the substitution patterns on the benzyl rings. Some derivatives exhibited antibacterial activity, while others showed antifungal activity, depending on the presence of substituents like chlorine or fluorine (Mhaske et al., 2011).

Antibacterial and Antifungal Properties

Thiazole derivatives have been recognized for their potent antibacterial and antifungal properties. For instance, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been evaluated for their antimicrobial efficacy. These compounds, synthesized through a series of reactions involving hydrolysis and condensation, demonstrated significant activity against various bacterial and fungal strains, showcasing the potential of thiazole derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Anticancer Potential

The anticancer potential of thiazole derivatives has also been explored. N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, synthesized from various starting materials, have shown promising results against multiple cancer cell lines. These compounds were tested against MCF-7, A549, Colo-205, and A2780 cancer cell lines, with several derivatives exhibiting higher anticancer activities than the reference drug, highlighting the therapeutic potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Future Directions

The potential of these compounds as candidates for LED materials has been demonstrated . The luminous efficiency of the (mtfpmt) 2 Ir (pic) based LED is 58.4%, and the luminous efficiency of the (mdfpmt) 2 Ir (2-QA) based LED is 3.41 lm W −1 .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-23-15-8-4-2-6-13(15)19-17(22)12-10-21(11-12)18-20-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUVOVOSJCAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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